molecular formula C7H11N3O2 B1142794 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane CAS No. 1240492-43-6

4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane

Cat. No. B1142794
M. Wt: 169.18114
InChI Key:
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Description

This compound is a type of organoborane, which are organic compounds containing carbon-boron bonds. Organoboranes are used in organic synthesis because of their reactivity. The tetramethyl-1,3,2-dioxaborolane group is a common motif in organoborane chemistry .


Molecular Structure Analysis

The compound contains a cyclopropyl group (a three-membered carbon ring), which is known for its ring strain and reactivity. It also contains a phenyl group (a six-membered carbon ring), which can participate in aromatic interactions .


Chemical Reactions Analysis

Organoboranes are used in various chemical reactions, including the Suzuki reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, organoboranes are typically stable under normal conditions but can react with water or air .

Safety And Hazards

Like many chemicals, organoboranes should be handled with care. They can be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

Organoboranes are a topic of ongoing research in organic chemistry, with potential applications in pharmaceuticals, materials science, and more .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANSPBMADSQCLG-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane

CAS RN

749885-71-0
Record name rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
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